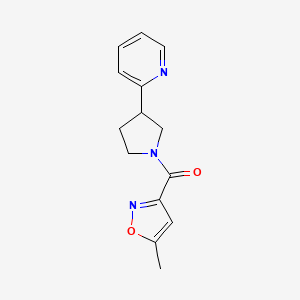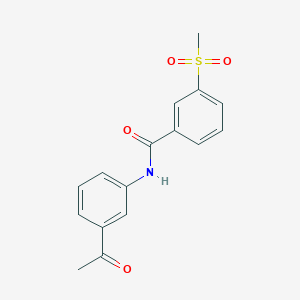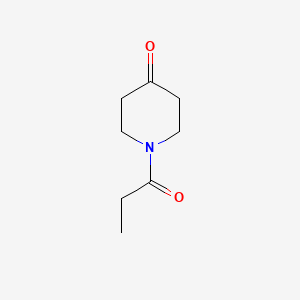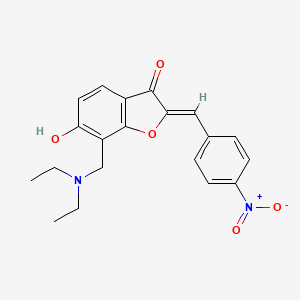
(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone involves the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound increases the levels of neurotransmitters, leading to improved cognitive function and potentially slowing the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antioxidant properties and can protect against oxidative stress-induced damage. It has also been found to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone in lab experiments is its high potency and selectivity towards certain enzymes. However, its limited solubility in water and potential toxicity at high concentrations may pose challenges in experimental design.
Future Directions
Future research on (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone could focus on its potential applications in the treatment of other diseases such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate the compound's pharmacokinetics and toxicity in animal models to determine its safety and efficacy for clinical use.
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. Its mechanism of action involves the inhibition of enzymes involved in the progression of various diseases, and it has been found to exhibit antioxidant and anti-inflammatory effects. While there are limitations to its use in lab experiments, future research could explore its potential therapeutic benefits in other diseases and determine its safety and efficacy for clinical use.
Synthesis Methods
The synthesis of (5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone involves the condensation of 5-methylisoxazole-3-carboxylic acid with 3-(pyridin-2-yl)pyrrolidine-1-carboxylic acid followed by cyclization using phosphorus oxychloride. The resulting compound is then treated with sodium hydroxide to yield the final product.
Scientific Research Applications
(5-Methylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of these diseases.
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-13(16-19-10)14(18)17-7-5-11(9-17)12-4-2-3-6-15-12/h2-4,6,8,11H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZCDGEUZFESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)



![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)

![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)
